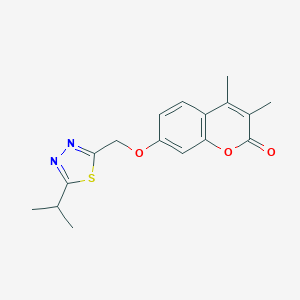
Atibeprone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アチベプロンは、IUPAC名3,4-ジメチル-7-{[5-(プロパン-2-イル)-1,3,4-チアジアゾール-2-イル]メトキシ}-2H-クロメン-2-オンを持つ化学化合物です。 1990年代半ばに抗うつ剤として開発されましたが、市販されることはありませんでした 。 この化合物はクマリンとチアジアゾールのクラスに属し、分子式はC17H18N2O3Sです .
準備方法
アチベプロンの合成は、クマリンコア構造の調製から始まるいくつかのステップを含みます。合成ルートには通常、以下が含まれます。
クマリンコアの形成: クマリンコアは、酸触媒の存在下でフェノールとβ-ケトエステルを反応させるペヒマン縮合反応によって合成されます。
チアジアゾール部分の導入: チアジアゾール環は、クマリン誘導体を適切なチアジアゾール前駆体と制御された条件下で反応させることで導入されます。
最終的なカップリング反応: 最後のステップは、チアジアゾール部分をクマリンコアとカップリングさせてアチベプロンを形成することです.
アチベプロンの工業生産方法は、これらの合成ルートの最適化を含み、高収率と純度を確保するとともに、大規模生産に対応する可能性があります。
化学反応の分析
アチベプロンは、以下を含むさまざまな化学反応を受けます。
酸化: アチベプロンは、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化できます。酸化は通常、クマリンコアのメチル基に影響を与え、カルボン酸の形成につながります。
還元: アチベプロンの還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。この反応は、クマリンコアのカルボニル基を還元してアルコール誘導体を形成できます。
科学研究への応用
科学的研究の応用
Chemistry: Atibeprone’s unique structure makes it a valuable compound for studying the reactivity of coumarin and thiadiazole derivatives. It can serve as a model compound for developing new synthetic methodologies.
Biology: this compound has been investigated for its potential biological activities, including its role as a monoamine oxidase B inhibitor.
Medicine: Although never marketed, this compound’s antidepressant properties have been explored in preclinical studies.
作用機序
アチベプロンは、主にモノアミンオキシダーゼB(MAO-B)の阻害を通じて効果を発揮します。MAO-Bは、ドーパミンなどの神経伝達物質の分解に関与する酵素です。 MAO-Bを阻害することで、アチベプロンは脳内のこれらの神経伝達物質のレベルを高め、うつ病やその他の気分障害の症状を軽減するのに役立ちます 。 アチベプロンの分子標的には、MAO-Bの活性部位が含まれ、ここでアチベプロンは結合し、酵素が神経伝達物質の酸化を触媒するのを防ぎます .
類似化合物の比較
アチベプロンは、以下のような他のMAO-B阻害剤と比較できます。
セレギリン: セレギリンは、パーキンソン病の治療に使用される不可逆的MAO-B阻害剤です。アチベプロンとは異なり、セレギリンは広く市販され、臨床的に使用されています。
ラサギリン: ラサギリンは、セレギリンと同様の用途を持つ別のMAO-B阻害剤です。神経保護作用で知られており、パーキンソン病の治療に使用されています。
アチベプロンの独自性は、クマリンとチアジアゾールの部分を組み合わせた特異的な構造、および神経変性疾患への応用を持つ可逆的MAO-B阻害剤としての可能性にあります .
類似化合物との比較
Atibeprone can be compared with other MAO-B inhibitors, such as:
Selegiline: Selegiline is an irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease. Unlike this compound, Selegiline has been widely marketed and used clinically.
Rasagiline: Rasagiline is another MAO-B inhibitor with similar applications to Selegiline. It is known for its neuroprotective properties and is used in the treatment of Parkinson’s disease.
Esuprone: Esuprone is a reversible and highly selective MAO-A inhibitor.
This compound’s uniqueness lies in its specific structure, which combines the coumarin and thiadiazole moieties, and its potential as a reversible MAO-B inhibitor with applications in neurodegenerative diseases .
生物活性
Atibeprone, a derivative of flurbiprofen, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. This article delves into various studies that highlight the compound's efficacy, mechanisms of action, and comparative analyses with other non-steroidal anti-inflammatory drugs (NSAIDs).
Overview of this compound
This compound is synthesized as part of a series of novel flurbiprofen derivatives aimed at enhancing therapeutic efficacy while minimizing side effects. The compound's structure includes modifications that are believed to increase its lipophilicity and binding affinity to target proteins, thus influencing its biological activity.
This compound functions primarily as a non-selective inhibitor of cyclooxygenase (COX) enzymes, similar to ibuprofen. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism is crucial for its anti-inflammatory properties:
- COX-1 Inhibition : Associated with gastrointestinal protection and platelet function.
- COX-2 Inhibition : Primarily involved in inflammatory responses.
Anti-Inflammatory Activity
Recent studies have quantitatively assessed the anti-inflammatory effects of this compound using various in vitro and in vivo models. The following table summarizes the IC50 values for this compound compared to traditional NSAIDs:
| Compound | IC50 Value (µmol/L) | Reference Compound IC50 (µmol/L) |
|---|---|---|
| This compound | 173.74 - 198.37 | Ibuprofen: 395.08 |
| Flurbiprofen | 339.26 | Indomethacin: 100 |
The data indicates that this compound exhibits significantly lower IC50 values compared to ibuprofen and flurbiprofen, suggesting enhanced anti-inflammatory potency .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. The ability to scavenge free radicals is vital for preventing oxidative stress-related damage. The following table presents comparative antioxidant capacities:
| Compound | IC50 Value (µmol/L) |
|---|---|
| This compound | 143.54 - 223.44 |
| Quercetin | 229.12 |
| Ascorbic Acid | 141.04 |
These findings reveal that this compound possesses comparable antioxidant activity to well-known antioxidants like quercetin and ascorbic acid, indicating its potential utility in oxidative stress mitigation .
Case Studies
Case Study 1: In Vivo Efficacy
In a carrageenan-induced rat paw edema model, this compound demonstrated significant reduction in edema compared to control groups treated with standard NSAIDs. The study reported a potency enhancement of approximately 117% relative to indomethacin, underscoring its potential as a superior anti-inflammatory agent .
Case Study 2: Molecular Docking Studies
Molecular docking analyses have been conducted to predict the binding affinity of this compound to human serum albumin (HSA). Results indicated favorable interactions with HSA, which may enhance drug delivery and bioavailability in systemic circulation .
特性
CAS番号 |
153420-96-3 |
|---|---|
分子式 |
C17H18N2O3S |
分子量 |
330.4 g/mol |
IUPAC名 |
3,4-dimethyl-7-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]chromen-2-one |
InChI |
InChI=1S/C17H18N2O3S/c1-9(2)16-19-18-15(23-16)8-21-12-5-6-13-10(3)11(4)17(20)22-14(13)7-12/h5-7,9H,8H2,1-4H3 |
InChIキー |
HQTNJPCZUQAYAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C |
Key on ui other cas no. |
153420-96-3 |
同義語 |
Atibeprone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















